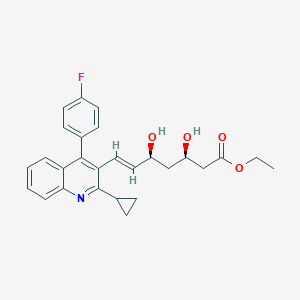

Pitavastatin Ethyl Ester

Vue d'ensemble

Description

Pitavastatin Ethyl Ester is a derivative of Pitavastatin, a lipid-lowering agent belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases. This compound is specifically designed to enhance the bioavailability and efficacy of Pitavastatin by improving its pharmacokinetic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pitavastatin Ethyl Ester typically involves the esterification of Pitavastatin with ethanol. One common method includes the protection of the hydroxyl group of Pitavastatin, followed by esterification using ethanol in the presence of an acid catalyst. The protected intermediate is then deprotected to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The starting material, Pitavastatin, is reacted with ethanol under controlled conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for pharmaceutical use .

Analyse Des Réactions Chimiques

Hydrolysis of Pitavastatin tert-Butyl Ester

Pitavastatin tert-butyl ester undergoes alkaline hydrolysis to form pitavastatin sodium, a key step in producing the active pharmaceutical ingredient (API).

Reaction Conditions :

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent System | Methanol/Water (5:1 v/v) | |

| Acid Catalyst | Hydrochloric acid (4N) | |

| Base | Sodium hydroxide (10% aqueous) | |

| Temperature | 20–35°C | |

| Reaction Time | 1–3 hours |

Mechanism :

-

Acidic cleavage of the tert-butyl ester group via protonation of the carbonyl oxygen.

-

Nucleophilic attack by water or hydroxide ion, releasing tert-butanol and forming pitavastatin sodium .

Salt Formation with (R)-Phenylethylamine

Pitavastatin free acid is converted to a phenylethylamine salt to enhance purity and stability.

Procedure :

-

Extraction : Pitavastatin free acid is extracted into ethyl acetate from an aqueous phase at pH 3.5–4.5 .

-

Salt Precipitation : (R)-Phenylethylamine is added to the organic layer, forming a crystalline salt.

Optimized Parameters :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethyl acetate | |

| Molar Ratio | 1:1 (pitavastatin:amine) | |

| Temperature | 25–35°C | |

| Yield | 85–90% |

Key Data :

Conversion to Pitavastatin Calcium

The phenylethylamine salt is converted to pitavastatin calcium, the final API form.

Reaction Steps :

-

Alkaline Treatment : The salt is treated with aqueous NaOH to regenerate pitavastatin sodium.

-

Metathesis : Calcium chloride is added to precipitate pitavastatin calcium.

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol/Water (1:1 v/v) | |

| Temperature | 0°C (during CaCl₂ addition) | |

| Stirring Time | 12 hours | |

| Final Drying | 40°C under vacuum for 16 hours |

Crystallization :

Critical Solvent Systems

Solvent selection profoundly impacts reaction efficiency and crystal morphology.

Solvent Roles in Key Steps :

Comparative Analysis of Synthetic Routes

Two primary routes are documented:

Route A (Camphor Sulfonic Acid Resolution) :

Route B (Asymmetric Induction) :

Stability and Degradation

Pitavastatin esters are sensitive to:

Applications De Recherche Scientifique

Pitavastatin Ethyl Ester has several scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular cholesterol metabolism and lipid regulation.

Medicine: Explored for its potential to lower cholesterol levels and prevent cardiovascular diseases. It is also studied for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems

Mécanisme D'action

Pitavastatin Ethyl Ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream. Additionally, it has pleiotropic effects, including improving endothelial function, stabilizing atherosclerotic plaques, and reducing oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

- Atorvastatin

- Rosuvastatin

- Simvastatin

- Lovastatin

- Pravastatin

Comparison: Pitavastatin Ethyl Ester is unique among statins due to its high bioavailability and minimal impact on glucose metabolism. Unlike other statins, it is not extensively metabolized by the hepatic cytochrome P450 3A4 isoenzyme, reducing the risk of drug-drug interactions. It also has a more favorable effect on high-density lipoprotein cholesterol levels and a lower risk of new-onset diabetes .

This compound stands out for its potent lipid-lowering effects and its ability to improve cholesterol efflux capacity of high-density lipoprotein cholesterol, making it a valuable option for patients with dyslipidemia and cardiovascular risk .

Activité Biologique

Pitavastatin Ethyl Ester is a synthetic compound classified within the statin family, primarily utilized for its lipid-lowering properties. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound (C27H28FNO4) is an ester derivative of pitavastatin, characterized by its unique structure that includes a quinoline ring and a cyclopropyl moiety. This structural configuration enhances its potency as an HMG-CoA reductase inhibitor, leading to significant reductions in low-density lipoprotein cholesterol (LDL-C) levels. The mechanism involves the induction of LDL receptor activity, facilitating increased clearance of LDL from the bloodstream .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Approximately 80% bioavailability following oral administration.

- Half-life (T1/2) : Ranges from 11 hours, allowing for once-daily dosing.

- Protein Binding : High binding affinity at about 96%, which reduces free drug concentration in circulation.

- Metabolism : Primarily hepatic with minimal renal excretion (around 2%) and no significant involvement of cytochrome P450 enzymes, minimizing drug-drug interactions .

LIVES Study Findings

The LIVES study, a long-term prospective post-marketing surveillance involving approximately 20,000 patients, demonstrated that Pitavastatin effectively modifies atherogenic lipid profiles:

- LDL-C Reduction : An average decrease of 29.1% within four weeks of treatment initiation.

- Triglycerides (TG) : Reduction by 22.7% in patients with elevated baseline levels.

- High-Density Lipoprotein Cholesterol (HDL-C) : Increased by 19.9%, with significant improvements noted over time—5.9% increase overall and up to 24.9% in patients with initially low HDL-C levels .

Table 1: Summary of Key Findings from the LIVES Study

| Parameter | Baseline Level | Change After Treatment | Statistical Significance |

|---|---|---|---|

| LDL-C | Elevated | -29.1% | P < 0.0001 |

| Triglycerides | Elevated | -22.7% | P < 0.0001 |

| HDL-C | Low | +19.9% | P < 0.0001 |

| Adverse Events | N/A | 10.4% experienced AEs | N/A |

Safety Profile

Pitavastatin is generally well tolerated:

- Adverse Events : Only 10.4% of patients reported adverse events, predominantly mild (84%).

- Discontinuation Rate : Approximately 7.4% discontinued due to AEs, with myalgia being the most common complaint (1.1%).

- Laboratory Abnormalities : Mild increases in creatine phosphokinase (2.7%) and liver enzymes were observed but not deemed clinically significant .

Case Studies and Comparative Analysis

Comparative studies have shown that Pitavastatin has superior efficacy in increasing HDL-C compared to other statins like atorvastatin and simvastatin, particularly in patients who have not achieved desired HDL-C levels with those agents .

Case Study Example

A notable case involved a patient with familial hypercholesterolemia who switched from atorvastatin to Pitavastatin due to inadequate HDL-C response. Post-switch, the patient exhibited a significant increase in HDL-C levels from 35 mg/dL to 50 mg/dL over six months.

Propriétés

IUPAC Name |

ethyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUQAXOHCVNUMX-SVKRATOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.